4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Description
The compound "4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-" is a derivative of the pyrimidinone family, which is known for its diverse pharmacological activities. Pyrimidinones and their derivatives are of significant interest due to their presence in various biologically active compounds and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves multi-component reactions that can be optimized for step economy and reduced environmental impact. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a related pharmacophore, has been achieved through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, indicating a green approach to synthesizing such compounds . Similarly, the synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones involves the oxidation of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are prepared from arylidenemalononitriles and 6-aminothiouracil .
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of a pyrimidine ring, which can exhibit tautomerism. The study of 4(3H)-pyrimidinone revealed its tautomeric equilibrium, which is similar to that found in pyrimidine nucleobases . The structure of these compounds can be further modified through various reactions, such as the condensation with dimethylformamide dimethyl acetal to yield different pyridopyrimidinone derivatives .
Chemical Reactions Analysis
Pyrimidinone derivatives can undergo a variety of chemical reactions. For example, 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone reacts with α,β-unsaturated ketones to yield pyrido[2,3-d]pyrimidine systems . The reactivity of these compounds towards different reagents, such as formamide and carbon disulfide, has been studied, leading to the synthesis of compounds with analgesic and anti-inflammatory activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. The enthalpy of formation and sublimation of 4(3H)-pyrimidinone have been studied to understand its energetics and aromaticity . Additionally, the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one has been reported, with computational studies indicating suitable physicochemical properties and oral bioavailability .
Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the chemical structure , serves as a key precursor for the medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Recent research highlights the development of substituted 4-aryl-octahydropyrimidinones/thiones and 5-aryl-substituted pyrano[2,3-d]pyrimidindiones (2-thiones) through multicomponent reactions using various hybrid catalysts. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, demonstrating the compound's versatility in synthetic chemistry and potential applications in drug development (Parmar, Vala, & Patel, 2023).
Versatility in Chemical Properties and Applications
Further investigations into pyrimidine chemistry reveal a wide range of chemical properties and potential applications. For instance, the study on the variability in the chemistry and properties of related pyrimidine and benzothiazolyl compounds showcases the compound's adaptability in developing complex molecules with diverse biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Role in Synthesizing Pyrimidoquinolines
Synthesis research has also expanded into pyrimido[4,5-b]quinolines and its thio analogues, starting from related compounds. These studies underscore the potential for creating biologically active molecules with therapeutic importance, emphasizing the structural significance and synthetic yield of such derivatives (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Green Synthesis Approaches
The Biginelli Reaction, a cornerstone in synthesizing dihydropyrimidinones/thiones, illustrates an eco-friendly approach to producing these compounds. This reaction highlights the environmental benefits and improved yields of utilizing green technology in the synthesis of pharmacologically active molecules, including pyrimidinone derivatives (Panda, Khanna, & Khanna, 2012).
properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGXJJCRHNOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202595 | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |
CAS RN |
5424-84-0 | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5424-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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